![molecular formula C42H66N2O12 B120012 (E)-But-2-enedioic acid;1-[4-[3-(butylamino)-2-hydroxypropoxy]-3-(propoxymethyl)phenyl]ethanone CAS No. 152271-00-6](/img/structure/B120012.png)
(E)-But-2-enedioic acid;1-[4-[3-(butylamino)-2-hydroxypropoxy]-3-(propoxymethyl)phenyl]ethanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(E)-But-2-enedioic acid;1-[4-[3-(butylamino)-2-hydroxypropoxy]-3-(propoxymethyl)phenyl]ethanone, commonly referred to as BPP, is a chemical compound that has been extensively studied for its potential applications in scientific research. BPP is a derivative of the drug carvedilol, which is used to treat hypertension and heart failure. However, BPP has unique properties that make it a valuable tool for researchers in a variety of fields.
Mécanisme D'action
BPP works by inhibiting the activity of certain enzymes that are involved in cell growth and proliferation. Specifically, BPP inhibits the activity of protein kinases, which are enzymes that regulate cell signaling pathways. By inhibiting these enzymes, BPP is able to slow down the growth of cancer cells and improve cognitive function in Alzheimer's disease.
Effets Biochimiques Et Physiologiques
BPP has been shown to have a number of biochemical and physiological effects. In addition to its anti-cancer and cognitive-enhancing properties, BPP has also been shown to have anti-inflammatory effects. This makes it a potential candidate for the development of new anti-inflammatory drugs.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using BPP in scientific research is its specificity. BPP is able to target specific enzymes and signaling pathways, making it a valuable tool for studying the mechanisms of disease. However, one limitation of using BPP is its potential toxicity. Like all chemicals, BPP can be toxic at high concentrations, so researchers must take precautions when handling and using it in experiments.
Orientations Futures
There are many potential future directions for research involving BPP. One area of interest is in the development of new cancer therapies. BPP has shown promise in inhibiting the growth of cancer cells, and further research could lead to the development of new drugs that target specific types of cancer. Another area of interest is in the development of new anti-inflammatory drugs. BPP has been shown to have anti-inflammatory effects, and further research could lead to the development of new drugs that are more effective and have fewer side effects than current treatments. Finally, BPP could be further studied for its potential use in the treatment of Alzheimer's disease. While early studies have shown promise, more research is needed to determine the safety and efficacy of BPP in humans.
Méthodes De Synthèse
BPP can be synthesized through a multi-step process starting with commercially available starting materials. The synthesis involves the use of various reagents and catalysts, and the final product is obtained through purification and isolation techniques. The synthesis of BPP is well-established and has been optimized for high yield and purity.
Applications De Recherche Scientifique
BPP has been studied extensively for its potential applications in scientific research. One of the most promising applications is in the field of cancer research. BPP has been shown to inhibit the growth of cancer cells in vitro and in vivo, making it a potential candidate for the development of new cancer therapies. BPP has also been studied for its potential use in the treatment of Alzheimer's disease, as it has been shown to improve cognitive function in animal models.
Propriétés
Numéro CAS |
152271-00-6 |
|---|---|
Nom du produit |
(E)-But-2-enedioic acid;1-[4-[3-(butylamino)-2-hydroxypropoxy]-3-(propoxymethyl)phenyl]ethanone |
Formule moléculaire |
C42H66N2O12 |
Poids moléculaire |
791 g/mol |
Nom IUPAC |
(E)-but-2-enedioic acid;1-[4-[3-(butylamino)-2-hydroxypropoxy]-3-(propoxymethyl)phenyl]ethanone |
InChI |
InChI=1S/2C19H31NO4.C4H4O4/c2*1-4-6-9-20-12-18(22)14-24-19-8-7-16(15(3)21)11-17(19)13-23-10-5-2;5-3(6)1-2-4(7)8/h2*7-8,11,18,20,22H,4-6,9-10,12-14H2,1-3H3;1-2H,(H,5,6)(H,7,8)/b;;2-1+ |
Clé InChI |
RXHAVZKBWXIJFJ-UHFFFAOYSA-N |
SMILES isomérique |
CCCCNCC(COC1=C(C=C(C=C1)C(=O)C)COCCC)O.CCCCNCC(COC1=C(C=C(C=C1)C(=O)C)COCCC)O.C(=C/C(=O)O)\C(=O)O |
SMILES |
CCCCNCC(COC1=C(C=C(C=C1)C(=O)C)COCCC)O.CCCCNCC(COC1=C(C=C(C=C1)C(=O)C)COCCC)O.C(=CC(=O)O)C(=O)O |
SMILES canonique |
CCCCNCC(COC1=C(C=C(C=C1)C(=O)C)COCCC)O.CCCCNCC(COC1=C(C=C(C=C1)C(=O)C)COCCC)O.C(=CC(=O)O)C(=O)O |
Synonymes |
but-2-enedioic acid, 1-[4-(3-butylamino-2-hydroxy-propoxy)-3-(propoxym ethyl)phenyl]ethanone |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![1-[(3Ar,5S,6R,6aR)-6-hydroxy-2,2-dimethyl-3a,5,6,6a-tetrahydrofuro[2,3-d][1,3]dioxol-5-yl]-2-hydroxyethanone](/img/structure/B119937.png)
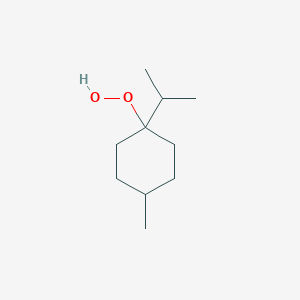
![2-[Carboxymethyl(methylamino)amino]acetic acid](/img/structure/B119939.png)
![2-[2-(4-Nonylphenoxy)ethoxy]ethanol](/img/structure/B119941.png)

![(S)-N-[3-(3-Fluoro-4-iodo-phenyl)-2-oxo-oxazolidin-5-ylmethyl]-acetamide](/img/structure/B119945.png)
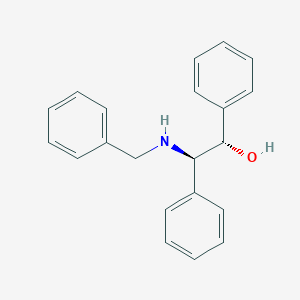
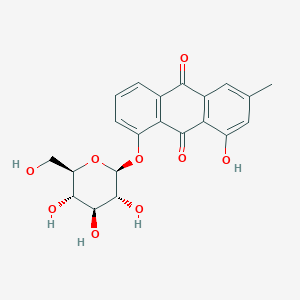
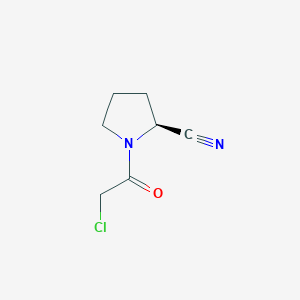
![[(2R,3S,4S,5R,6S)-6-[4-[(E)-2-(3,5-dihydroxyphenyl)ethenyl]phenoxy]-3,4,5-trihydroxyoxan-2-yl]methyl 3,4,5-trihydroxybenzoate](/img/structure/B119969.png)
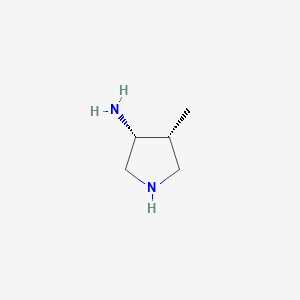
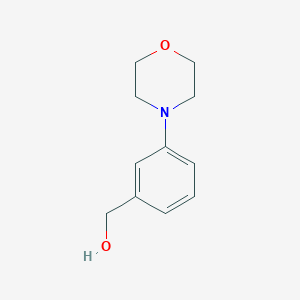
![2-[2-(Dimethylamino)ethyl]-1-indanone](/img/structure/B119977.png)